3-(5-((3-Bromobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine
CAS No.: 585555-96-0
Cat. No.: VC16128692
Molecular Formula: C22H19BrN4OS
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 585555-96-0 |
|---|---|
| Molecular Formula | C22H19BrN4OS |
| Molecular Weight | 467.4 g/mol |
| IUPAC Name | 3-[5-[(3-bromophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C22H19BrN4OS/c1-2-28-20-10-8-19(9-11-20)27-21(17-6-4-12-24-14-17)25-26-22(27)29-15-16-5-3-7-18(23)13-16/h3-14H,2,15H2,1H3 |
| Standard InChI Key | VUCHSGHAFPOQKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Br)C4=CN=CC=C4 |
Introduction
3-(5-((3-Bromobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound featuring a triazole ring and a pyridine ring, with additional functional groups such as bromobenzyl and ethoxyphenyl. This compound is of interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Synthesis Methods
The synthesis of 3-(5-((3-Bromobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. These methods often utilize organic solvents like dichloromethane and bases such as sodium hydroxide, with catalysts like palladium on carbon to enhance reaction efficiency. Advanced techniques, including continuous flow reactors, may be employed to optimize yield and scalability.
Biological Activities and Applications
This compound is part of a broader class of triazole derivatives known for their diverse biological activities. Research focuses on its interaction with biological targets, exploring potential therapeutic applications. Similar compounds have shown antimicrobial and anticancer properties, suggesting that 3-(5-((3-Bromobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine may exhibit similar activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume